molecular formula C7H4F5NO B14295671 2,5-Difluoro-4-(trifluoromethoxy)aniline CAS No. 114021-43-1

2,5-Difluoro-4-(trifluoromethoxy)aniline

Cat. No.: B14295671
CAS No.: 114021-43-1
M. Wt: 213.10 g/mol
InChI Key: NCCFJYHLZQFMAS-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4F5NO It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted with fluorine and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-4-(trifluoromethoxy)aniline typically involves multiple steps. One common method includes the nitration of a precursor compound followed by reduction. For example, 1,2-dichlorotrifluoromethoxy-benzene can be nitrated at temperatures between -20°C and +80°C, followed by catalytic hydrogenation to yield the desired aniline derivative . Another method involves the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate, which is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. This intermediate is then catalytically reduced to produce 4-(difluoromethoxy)aniline .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and purification techniques is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogen atoms in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various bases and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro or quinone derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups into the benzene ring.

Scientific Research Applications

2,5-Difluoro-4-(trifluoromethoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Difluoro-4-(trifluoromethoxy)aniline is unique due to the presence of both difluoro and trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

114021-43-1

Molecular Formula

C7H4F5NO

Molecular Weight

213.10 g/mol

IUPAC Name

2,5-difluoro-4-(trifluoromethoxy)aniline

InChI

InChI=1S/C7H4F5NO/c8-3-2-6(14-7(10,11)12)4(9)1-5(3)13/h1-2H,13H2

InChI Key

NCCFJYHLZQFMAS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)OC(F)(F)F)F)N

Origin of Product

United States

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